3-amino-4-(4-methoxyphenyl)-7,7-dimethyl-5-oxo-N-(3-phenyl-1,2,4-thiadiazol-5-yl)-5H,6H,7H,8H-thieno[2,3-b]quinoline-2-carboxamide
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Overview
Description
3-amino-4-(4-methoxyphenyl)-7,7-dimethyl-5-oxo-N-(3-phenyl-1,2,4-thiadiazol-5-yl)-5H,6H,7H,8H-thieno[2,3-b]quinoline-2-carboxamide is a complex organic compound that belongs to the class of thienoquinolines. This compound is characterized by its unique structure, which includes a thienoquinoline core, an amino group, a methoxyphenyl group, and a thiadiazole moiety. The presence of these functional groups imparts significant chemical and biological properties to the compound, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-4-(4-methoxyphenyl)-7,7-dimethyl-5-oxo-N-(3-phenyl-1,2,4-thiadiazol-5-yl)-5H,6H,7H,8H-thieno[2,3-b]quinoline-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thienoquinoline Core: The thienoquinoline core can be synthesized through a cyclization reaction involving appropriate starting materials such as 2-aminothiophenol and a suitable diketone.
Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via a nucleophilic substitution reaction using 4-methoxyphenyl halide.
Attachment of the Thiadiazole Moiety: The thiadiazole moiety can be attached through a condensation reaction with 3-phenyl-1,2,4-thiadiazole-5-amine.
Final Assembly: The final compound is obtained by coupling the intermediate products through amide bond formation under appropriate reaction conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-amino-4-(4-methoxyphenyl)-7,7-dimethyl-5-oxo-N-(3-phenyl-1,2,4-thiadiazol-5-yl)-5H,6H,7H,8H-thieno[2,3-b]quinoline-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at specific positions on the aromatic rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenated reagents, nucleophiles, and electrophiles under appropriate solvent and temperature conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can lead to the formation of reduced thienoquinoline analogs.
Scientific Research Applications
3-amino-4-(4-methoxyphenyl)-7,7-dimethyl-5-oxo-N-(3-phenyl-1,2,4-thiadiazol-5-yl)-5H,6H,7H,8H-thieno[2,3-b]quinoline-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-amino-4-(4-methoxyphenyl)-7,7-dimethyl-5-oxo-N-(3-phenyl-1,2,4-thiadiazol-5-yl)-5H,6H,7H,8H-thieno[2,3-b]quinoline-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Thienoquinoline Derivatives: Compounds with similar thienoquinoline cores but different substituents.
Thiadiazole Derivatives: Compounds containing the thiadiazole moiety with variations in other parts of the molecule.
Methoxyphenyl Derivatives: Compounds with methoxyphenyl groups attached to different core structures.
Uniqueness
The uniqueness of 3-amino-4-(4-methoxyphenyl)-7,7-dimethyl-5-oxo-N-(3-phenyl-1,2,4-thiadiazol-5-yl)-5H,6H,7H,8H-thieno[2,3-b]quinoline-2-carboxamide lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
3-amino-4-(4-methoxyphenyl)-7,7-dimethyl-5-oxo-N-(3-phenyl-1,2,4-thiadiazol-5-yl)-6,8-dihydrothieno[2,3-b]quinoline-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H25N5O3S2/c1-29(2)13-18-21(19(35)14-29)20(15-9-11-17(37-3)12-10-15)22-23(30)24(38-27(22)31-18)26(36)33-28-32-25(34-39-28)16-7-5-4-6-8-16/h4-12H,13-14,30H2,1-3H3,(H,32,33,34,36) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLEXHANKCRXYHJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C(=O)C1)C(=C3C(=C(SC3=N2)C(=O)NC4=NC(=NS4)C5=CC=CC=C5)N)C6=CC=C(C=C6)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H25N5O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
555.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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